

Technical Support Center: 4-Bromo-2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2,2-difluoro-1,3-benzodioxole

Cat. No.: B139386

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This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and stability of **4-Bromo-2,2-difluoro-1,3-benzodioxole**.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **4-Bromo-2,2-difluoro-1,3-benzodioxole**?

A1: It is recommended to store **4-Bromo-2,2-difluoro-1,3-benzodioxole** in a cool, dry, and well-ventilated area.^{[1][2]} The container should be kept tightly closed to prevent exposure to moisture and air.^{[1][3]} For long-term storage, refrigeration at 2-8°C is advisable. It is classified as a combustible liquid, so it should be stored away from ignition sources.^{[4][5]}

Q2: What is the general stability of this compound?

A2: **4-Bromo-2,2-difluoro-1,3-benzodioxole** is generally stable under recommended storage conditions.^[6] However, like many complex organic molecules, it can be susceptible to degradation under specific stress conditions such as extreme pH, high temperatures, intense light exposure, and in the presence of strong oxidizing agents.

Q3: Is **4-Bromo-2,2-difluoro-1,3-benzodioxole** sensitive to light?

A3: Aromatic compounds can be light-sensitive. To prevent potential photodegradation, it is best practice to store the compound in an amber vial or a container protected from light.[3]

Q4: What solvents are suitable for dissolving **4-Bromo-2,2-difluoro-1,3-benzodioxole**?

A4: The compound is slightly soluble in water.[3][7][8] It is expected to be soluble in common organic solvents such as tetrahydrofuran (THF), dioxane, and acetonitrile, which are often used in reactions involving this type of aryl bromide.

Q5: What are the primary hazards associated with this compound?

A5: **4-Bromo-2,2-difluoro-1,3-benzodioxole** is an irritant to the eyes, skin, and respiratory system.[7][9] It is crucial to handle it in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][9]

Data Presentation

Table 1: Physicochemical Properties of **4-Bromo-2,2-difluoro-1,3-benzodioxole**

Property	Value	Reference
CAS Number	144584-66-7	[4][7][10][11][12][13]
Molecular Formula	C ₇ H ₃ BrF ₂ O ₂	[7][10][11][12][13]
Molecular Weight	237.00 g/mol	[4][10][11][12]
Appearance	Colorless to light yellow liquid	[13]
Density	1.721 g/mL at 25 °C	[4][6][11]
Refractive Index	n ₂₀ /D 1.497	[4][6][11]
Boiling Point	190.3 ± 40.0 °C at 760 mmHg	[1][13]
Flash Point	90.6 °C (closed cup)	[4][5][6]
Water Solubility	Slightly soluble	[1][3][7][8]

Table 2: Recommended Storage Conditions Summary

Condition	Recommendation	Rationale
Temperature	Ambient or refrigerated (2-8°C)	To minimize thermal degradation.
Atmosphere	Tightly sealed container, consider inert gas (Argon/Nitrogen) for long-term storage of solutions.	To prevent oxidation and hydrolysis.
Light	Protect from light (amber vials).	To prevent photodegradation.
Location	Well-ventilated, cool, dry area.	Safety and stability.

Troubleshooting Guides

Guide 1: Stability and Storage Issues

This guide will help you troubleshoot common problems related to the stability of **4-Bromo-2,2-difluoro-1,3-benzodioxole**.



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Caption: Troubleshooting workflow for degradation of **4-Bromo-2,2-difluoro-1,3-benzodioxole**.

Guide 2: Issues in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

This compound is frequently used as an aryl bromide in palladium-catalyzed cross-coupling reactions.

Issue	Potential Cause	Recommended Solution
Low or No Product Yield	1. Catalyst Inactivation: Oxygen can deactivate the palladium catalyst.	- Ensure all solvents and reagents are thoroughly degassed. - Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction. - Use a fresh batch of palladium catalyst and ligands.
2. Incorrect Base: The chosen base may be too weak or too strong, or may be sterically hindered.	- For Suzuki couplings, common bases include K_2CO_3 , Cs_2CO_3 , or K_3PO_4 . - For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or K_3PO_4 are often used. - Optimize the base and solvent combination for your specific substrates.	
3. Poor Ligand Choice: The ligand may not be suitable for the specific transformation.	- For electron-rich aryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective. - Screen a variety of ligands to find the optimal one for your reaction.	
Formation of Side Products	1. Reductive Dehalogenation: The bromo group is replaced by a hydrogen atom.	- This can be a side reaction in Buchwald-Hartwig aminations. Choosing the right ligand and base combination can minimize this. - Lowering the reaction temperature might also be beneficial.
2. Homocoupling of Boronic Acid (Suzuki): The boronic acid couples with itself.	- This is often promoted by the presence of oxygen. Ensure rigorous anaerobic conditions.	

- Adjust the stoichiometry of the reactants.

Incomplete Reaction

1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

- Monitor the reaction progress by TLC or LC-MS. - If the reaction stalls, consider increasing the temperature or extending the reaction time.

2. Impure Starting Materials:

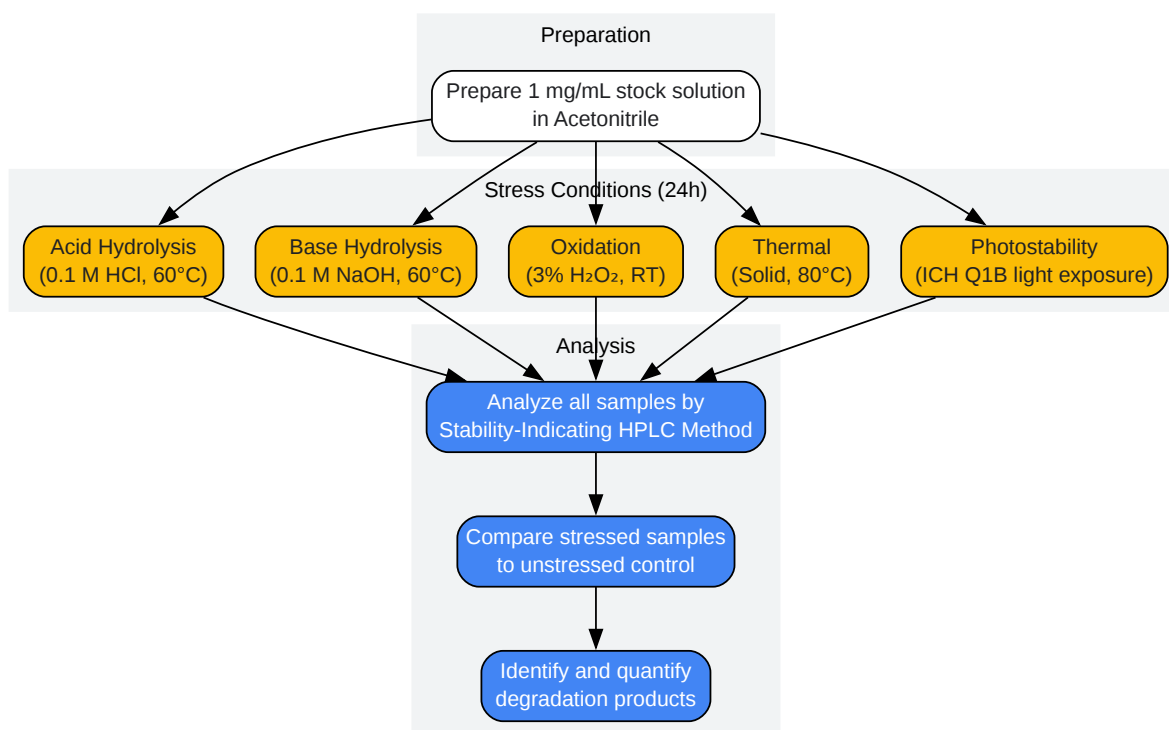
Impurities in the 4-Bromo-2,2-difluoro-1,3-benzodioxole or the coupling partner can inhibit the catalyst.

- Ensure the purity of your starting materials. If necessary, purify them before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to assess the intrinsic stability of **4-Bromo-2,2-difluoro-1,3-benzodioxole** under various stress conditions.



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Caption: Workflow for conducting a forced degradation study.

Methodology:

- Stock Solution: Prepare a 1 mg/mL stock solution of **4-Bromo-2,2-difluoro-1,3-benzodioxole** in a suitable solvent like acetonitrile.
- Stress Conditions:
 - Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
- Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
- Photostability: Expose a solution of the compound to light as per ICH Q1B guidelines.
- Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.

Table 3: Starting HPLC Parameters

Parameter	Recommended Condition
Instrumentation	HPLC with a PDA detector
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm (or scan for optimal wavelength)
Injection Volume	10 μ L

Method Validation: The method should be validated to ensure it is "stability-indicating." This involves demonstrating that all degradation products are resolved from the parent peak and from each other. Peak purity analysis using a PDA detector is recommended.

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